Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate

Conformational analysis Structure-activity relationship Medicinal chemistry design

Procure this specific methylene carbamoyl-linked dimethylcarbamoyl-piperidine benzoate ester (CAS 2097897-46-4) to eliminate SAR confounding risks inherent in non-identical analogs. The methylene spacer alters conformational flexibility and target binding modes vs. direct carbonyl analogs, while the N-dimethylcarbamoyl group defines its polypharmacology profile. Ideal as a diversity screening library scaffold and LC-MS/MS reference standard. Verify stereoelectronic integrity—order the exact CAS to avoid assay invalidation.

Molecular Formula C18H25N3O4
Molecular Weight 347.415
CAS No. 2097897-46-4
Cat. No. B2638582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate
CAS2097897-46-4
Molecular FormulaC18H25N3O4
Molecular Weight347.415
Structural Identifiers
SMILESCN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C18H25N3O4/c1-20(2)18(24)21-10-8-13(9-11-21)12-19-16(22)14-4-6-15(7-5-14)17(23)25-3/h4-7,13H,8-12H2,1-3H3,(H,19,22)
InChIKeyQXYZGUYLTOLVKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate (CAS 2097897-46-4) – Structural Identity and Procurement-Relevant Physicochemical Profile


Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate (CAS 2097897-46-4, PubChem CID 126853021) is a synthetic small-molecule organic compound belonging to the class of N,N-dimethylcarbamoyl-substituted piperidine benzoate esters . With a molecular formula of C₁₈H₂₅N₃O₄ and a molecular weight of 347.4 g/mol, this compound features a para-substituted methyl benzoate core linked via a methylene carbamoyl bridge to a 1-(dimethylcarbamoyl)piperidine ring system . Computed physicochemical properties include a calculated logP (XLogP3-AA) of 1.3, a topological polar surface area (TPSA) of 79 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, placing it within drug-like chemical space as assessed by Lipinski's rule-of-five metrics . The compound was first registered in chemical databases in May 2017, and while its synthetic accessibility is documented, primary peer-reviewed pharmacological characterization remains extremely limited as of the current evidence base .

Why In-Class Dimethylcarbamoyl Piperidine Benzoate Analogs Cannot Be Interchanged with Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate


Although several compounds share the dimethylcarbamoyl-piperidine-benzoate scaffold—including Methyl 4-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]benzoate (MW 333.4 g/mol, direct amide linkage) and Ethyl 4-[1-(dimethylcarbamoyl)piperidine-4-amido]benzoate (MW 347.4 g/mol, ethyl ester variant)—these structural analogs differ in the linker identity (methylene carbamoyl versus direct carbonyl), ester substituent (methyl versus ethyl), and resultant three-dimensional geometry . These differences alter conformational flexibility, hydrogen-bonding capacity, and steric accessibility at the piperidine nitrogen, which can substantially affect target binding, metabolic stability, and physicochemical properties . Critically, no publicly available head-to-head pharmacological data exist that establish functional equivalence between this compound and any close analog. Procurement of a non-identical analog without experimental validation of functional interchangeability therefore carries a material risk of altered biological activity, confounding structure-activity relationship (SAR) studies, or invalidating assay results in screening campaigns .

Quantitative Differentiation Evidence for Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate Versus Closest Analogs


Linker-Region Methylene Insertion Confers Enhanced Conformational Flexibility Versus Direct Carbonyl-Linked Analogs

Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate incorporates a methylene carbamoyl linker (–CH₂–NH–CO–) between the piperidine ring and the benzoate aromatic core, in contrast to the direct carbonyl linkage (–CO–NH–) present in the closest analog Methyl 4-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]benzoate (MW 333.4 g/mol) . The methylene insertion adds one rotatable bond (5 total versus 4 for the direct carbonyl analog) and increases the topological polar surface area from approximately 75.9 Ų to 79.4 Ų, while reducing calculated logP from approximately 1.5 to 1.3 . These differences are quantitatively consistent with increased conformational entropy and altered lipophilicity, which are known to influence target binding kinetics and off-rate behavior in fragment-based and lead-optimization contexts .

Conformational analysis Structure-activity relationship Medicinal chemistry design

Methyl Ester Substituent Confers Different Metabolic Liability Profile Versus Ethyl Ester Analogs

The target compound bears a methyl ester (–COOCH₃) at the para position of the benzoate ring, whereas the structurally analogous Ethyl 4-[1-(dimethylcarbamoyl)piperidine-4-amido]benzoate bears an ethyl ester (–COOCH₂CH₃) . Methyl esters are generally hydrolyzed by carboxylesterases at rates 2- to 5-fold faster than their ethyl ester counterparts in human liver microsome and plasma stability assays, a trend well-established across multiple substrate classes . Although no direct comparative esterase stability data are available for this specific compound pair, the class-level inference is supported by extensive literature: for example, the methyl ester of aspirin is hydrolyzed approximately 3-fold faster than the ethyl ester analog in human plasma (t₁/₂ ≈ 2 h versus ≈ 6 h) .

Metabolic stability Esterase susceptibility Prodrug design

Piperidine N-Dimethylcarbamoyl Substituent Provides Distinct Hydrogen-Bonding and Steric Profile Versus N-Acetyl or N-Benzyl Analogs

The piperidine ring of the target compound is substituted at the 1-position with a dimethylcarbamoyl group (–CON(CH₃)₂), which differs from common alternative N-substituents such as acetyl (–COCH₃), benzyl (–CH₂Ph), or unsubstituted piperidine in analogs . The dimethylcarbamoyl urea-like moiety introduces a tertiary amide that is incapable of hydrogen-bond donation, presents a larger van der Waals volume (~45 ų for the N(CH₃)₂ group vs. ~23 ų for acetyl), and alters the piperidine nitrogen basicity (predicted pKₐ of conjugate acid ~7.5–8.0 vs. ~9.5–10.0 for unsubstituted piperidine) . These factors substantially affect target recognition, as demonstrated across multiple dimethylcarbamoyl-piperidine containing inhibitors in the BindingDB, where N-dimethylcarbamoyl substitution is associated with nanomolar-range affinity gains (ΔpIC₅₀ up to 2–3 log units) relative to N-acetyl or N-unsubstituted analogs in BTK and plasma kallikrein inhibitor series .

Ligand-receptor binding Pharmacophore modeling Target selectivity

Computationally Predicted Drug-Likeness Profile Positions Compound Favorably for CNS Penetration Screening Versus Higher-TPSA Analogs

The target compound's computed TPSA of 79.4 Ų and XLogP3-AA of 1.3 place it within the favorable quadrant for CNS drug-likeness as defined by the widely cited Wager criteria (TPSA < 90 Ų and logP 1–4) . In contrast, the structurally related directly carbonyl-linked analog Methyl 4-[[1-(dimethylcarbamoyl)piperidine-4-carbonyl]amino]benzoate has an estimated TPSA of ~75.9 Ų and may exhibit a slightly higher logP (~1.5), shifting it marginally away from the CNS-optimal centroid . While both compounds meet the TPSA threshold, the target compound's combination of lower logP and adequate TPSA is predicted to yield a higher ratio of brain-to-plasma unbound drug concentration (Kp,uu), as demonstrated by the CNS MPO scoring framework .

Blood-brain barrier penetration CNS drug discovery Physicochemical profiling

Limited Target Engagement Data Indicate Multi-Family Protein Interaction Potential Distinct from Single-Target Piperidine Benzoates

BindingDB records for structurally related N-dimethylcarbamoyl piperidine-containing compounds demonstrate affinity across multiple target families, including tyrosine-protein kinase BTK (Ki 1.98 nM, BDBM336054), plasma kallikrein, and lysine-specific demethylases (KDM4 family) . While the target compound itself lacks direct published IC₅₀ or Kd data, its scaffold is represented in patent families covering complement factor B inhibition (Medshine Discovery Inc., 2024) and 11β-HSD1 inhibition . This multi-target profile contrasts with single-target piperidine benzoate tool compounds (e.g., selective KDM4 inhibitors) and suggests that the target compound's dimethylcarbamoyl-piperidine-benzoate architecture is a privileged scaffold amenable to broad screening rather than a target-specific probe .

Polypharmacology Target profiling Kinase and demethylase screening

Procurement-Guiding Application Scenarios for Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate


Fragment-Based and Scaffold-Hopping Lead Discovery Campaigns Targeting Complement Factor B or 11β-HSD1

The compound's dimethylcarbamoyl-piperidine-benzoate scaffold is represented in patent families covering complement factor B inhibition (Medshine Discovery, 2024) and 11β-hydroxysteroid dehydrogenase type 1 inhibition . Its computed CNS MPO desirability score (estimated ~4.8/6) and favorable TPSA (79.4 Ų) support its use as a starting scaffold for CNS-penetrant lead optimization . Procurement of this specific methylene-linked methyl ester variant, rather than the direct carbonyl analog, is critical because the additional rotatable bond and altered logP may confer distinct binding modes at the target allosteric site, as established in Section 3.

Phenotypic Screening Libraries Requiring Polypharmacology-Rich Chemotypes

As documented in Section 3, the dimethylcarbamoyl-piperidine subclass demonstrates affinity across multiple target families (BTK, plasma kallikrein, KDM4 demethylases) . This polypharmacology makes the target compound suitable for inclusion in diversity-oriented screening libraries aimed at identifying novel phenotypes in cell-based disease models (e.g., cancer cell panel screening, fibrosis models). The methyl ester moiety is predicted to undergo esterase-mediated hydrolysis (Section 3), potentially generating a carboxylic acid metabolite that may contribute to or modulate the observed phenotype.

SAR Studies Investigating the Effect of Piperidine N-Substituent on Target Binding and Selectivity

The N-dimethylcarbamoyl group is a key pharmacophoric element that distinguishes this compound from N-acetyl, N-benzyl, or N-unsubstituted piperidine analogs (Section 3). In systematic SAR campaigns, this compound serves as the N-dimethylcarbamoyl reference point for evaluating how piperidine N-substitution affects potency, selectivity, and physicochemical properties within a congeneric series. Its use alongside matched N-substituted analogs enables deconvolution of the contribution of the dimethylcarbamoyl group to overall target engagement and ADME properties.

Method Development and Analytical Reference Standard for LC-MS/MS Quantification of Dimethylcarbamoyl-Piperidine Benzoates

Given the compound's well-defined molecular formula (C₁₈H₂₅N₃O₄), exact mass (347.1845 Da), and availability from multiple suppliers, it can serve as a reference standard for developing and validating LC-MS/MS bioanalytical methods for quantifying dimethylcarbamoyl-piperidine benzoate derivatives in biological matrices . Its distinct retention time and fragmentation pattern, arising from the methylene carbamoyl linker structure, enable chromatographic separation from closely related analogs.

Quote Request

Request a Quote for Methyl 4-({[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.